molecular formula C17H24N2O4S B2506870 N-(4-(3-(tert-butylsulfonyl)pyrrolidine-1-carbonyl)phenyl)acetamide CAS No. 1797212-59-9

N-(4-(3-(tert-butylsulfonyl)pyrrolidine-1-carbonyl)phenyl)acetamide

Cat. No.: B2506870
CAS No.: 1797212-59-9
M. Wt: 352.45
InChI Key: ZRSLDFDAYXBUIU-UHFFFAOYSA-N
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Description

N-(4-(3-(tert-butylsulfonyl)pyrrolidine-1-carbonyl)phenyl)acetamide is a complex organic compound featuring a pyrrolidine ring, a tert-butylsulfonyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-(tert-butylsulfonyl)pyrrolidine-1-carbonyl)phenyl)acetamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the use of tert-butanesulfinamide as a chiral auxiliary to achieve stereoselective synthesis of the pyrrolidine ring . The tert-butylsulfonyl group is then introduced via sulfonylation reactions, often using reagents like tert-butanesulfonyl chloride under basic conditions . The final step involves the acylation of the pyrrolidine derivative with acetic anhydride or acetyl chloride to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and high-throughput screening can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-(tert-butylsulfonyl)pyrrolidine-1-carbonyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The tert-butylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The acetamide moiety can participate in nucleophilic substitution reactions, where the acetamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, alcohols, and substituted amides, depending on the specific reaction conditions and reagents used.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(3-(tert-butylsulfonyl)pyrrolidine-1-carbonyl)phenyl)acetamide is unique due to the combination of its structural features, including the pyrrolidine ring, tert-butylsulfonyl group, and acetamide moiety. This combination may confer distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

IUPAC Name

N-[4-(3-tert-butylsulfonylpyrrolidine-1-carbonyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4S/c1-12(20)18-14-7-5-13(6-8-14)16(21)19-10-9-15(11-19)24(22,23)17(2,3)4/h5-8,15H,9-11H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRSLDFDAYXBUIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(C2)S(=O)(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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